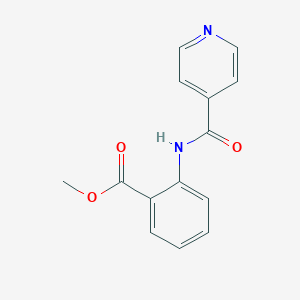

Methyl 2-(isonicotinoylamino)benzenecarboxylate

Description

Methyl 2-(isonicotinoylamino)benzenecarboxylate is a benzoate ester derivative featuring an isonicotinoylamino (-NH-CO-pyridin-4-yl) substituent at the 2-position of the benzene ring. The compound combines a methyl ester group with a substituted amide moiety, making it structurally distinct from simpler alkyl benzoates. Its synthesis likely involves sequential amidation and esterification steps, similar to related compounds like methyl 4-(isonicotinoylamino)-2-methoxybenzoate .

Propriétés

IUPAC Name |

methyl 2-(pyridine-4-carbonylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-19-14(18)11-4-2-3-5-12(11)16-13(17)10-6-8-15-9-7-10/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKMIMCAEGYNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Esterification of 2-Aminobenzoic Acid

2-Aminobenzoic acid undergoes Fischer esterification with methanol under acidic conditions:

Conditions :

Nitro Reduction Pathway

For substrates where direct esterification is inefficient, nitro reduction offers an alternative:

-

Methyl 2-nitrobenzoate synthesis : Nitration of methyl benzoate followed by separation of isomers.

-

Catalytic hydrogenation :

Conditions :

Amidation with Isonicotinoyl Chloride

Schotten-Baumann Reaction

The amino group of methyl 2-aminobenzoate reacts with isonicotinoyl chloride in a biphasic system:

Optimization Parameters :

Coupling Agent-Mediated Amidation

Modern methods employ coupling agents to enhance efficiency:

-

EDCl/HOBt System :

Conditions :

-

Molar ratio : 1:1.2 (amine:acid)

-

Activators : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt)

-

Solvent : Dimethylformamide (DMF) at 25°C

-

HATU/DIPEA System :

Advantages :

One-Pot Tandem Synthesis

To streamline production, a one-pot method combines esterification and amidation:

-

In situ generation of methyl 2-aminobenzoate via nitro reduction.

-

Direct amidation without isolation of intermediates.

Procedure :

-

Step 1 : Hydrogenate methyl 2-nitrobenzoate (Pd/C, H₂, EtOH).

-

Step 2 : Add isonicotinoyl chloride and triethylamine (TEA) to the reaction mixture.

Yield : 78–82%

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Schotten-Baumann | NaOH, H₂O/Et₂O, 0–5°C | 65–75 | 95 | Low cost, simple setup |

| EDCl/HOBt | DMF, 25°C, 12 h | 80–88 | 97 | High yield, mild conditions |

| HATU/DIPEA | DCM, N₂, 2–4 h | 90–92 | 98 | Rapid, high purity |

| One-Pot Tandem | H₂/Pd/C → TEA, EtOH | 78–82 | 96 | Reduced steps, time-efficient |

Trade-offs :

-

Schotten-Baumann : Lower yield but cost-effective for large-scale production.

-

HATU/DIPEA : Superior efficiency but higher reagent costs.

Mechanistic Considerations and Side Reactions

Esterification Side Products

Amidation Challenges

-

Isonicotinoyl Chloride Hydrolysis : Rapid hydrolysis in aqueous media requires controlled pH (8–9).

-

Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance coupling agent efficacy.

Industrial-Scale Optimization

Catalyst Recycling

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(isonicotinoylamino)benzenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Applications De Recherche Scientifique

Methyl 2-(isonicotinoylamino)benzenecarboxylate is utilized in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Methyl 2-(isonicotinoylamino)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below highlights key structural and functional differences between Methyl 2-(isonicotinoylamino)benzenecarboxylate and analogous compounds:

Physical and Chemical Properties

- Solubility: The isonicotinoylamino group in the target compound enhances polarity compared to simple alkyl benzoates (e.g., methyl benzoate), likely increasing solubility in polar solvents like DMSO or ethanol. In contrast, diethyl phthalate’s dual ester groups reduce polarity, making it more lipophilic and suitable as a plasticizer .

- Thermal Stability: Pyridine-containing compounds like Methyl 2-(isonicotinoylamino)benzenecarboxylate may exhibit higher thermal stability due to aromatic heterocycle rigidity compared to aliphatic esters like diethyl phthalate .

- Crystallinity : Crystallographic studies using tools like SHELX reveal that amide-containing benzoates (e.g., 4-benzamido-2-hydroxybenzoic acid) form hydrogen-bonded networks, which influence melting points and crystal packing. The target compound’s pyridine ring may further modulate intermolecular interactions .

Research Findings and Data

Crystallographic Analysis

Studies using SHELX software have resolved the structures of related compounds, such as 4-benzamido-2-hydroxybenzoic acid, revealing hydrogen-bonded dimers. The target compound’s pyridine ring may introduce π-π stacking interactions, altering its solid-state behavior compared to methoxy or hydroxyl derivatives .

Activité Biologique

Methyl 2-(isonicotinoylamino)benzenecarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 2-(isonicotinoylamino)benzenecarboxylate is characterized by the presence of an isonicotinoyl group linked to a benzenecarboxylate moiety. The structural formula can be represented as follows:

This compound exhibits various functional groups that contribute to its biological activity, including amine and carboxylate groups, which are crucial for interaction with biological targets.

Biological Activity Overview

The biological activity of methyl 2-(isonicotinoylamino)benzenecarboxylate includes antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a summary of its key activities:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains and fungi. Studies indicate that it possesses comparable activity to standard antimicrobial agents.

- Anti-inflammatory Effects : Research suggests that it may inhibit inflammatory pathways, potentially making it useful in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate cytotoxic effects on cancer cell lines, suggesting a need for further investigation into its mechanisms of action.

Antimicrobial Activity

A significant aspect of the biological profile of methyl 2-(isonicotinoylamino)benzenecarboxylate is its antimicrobial activity. A study conducted using the broth microdilution method evaluated its effectiveness against several pathogens. The results are summarized in Table 1.

Table 1: Antimicrobial Activity of Methyl 2-(isonicotinoylamino)benzenecarboxylate

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Drug |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Comparable |

| Escherichia coli | 64 µg/mL | Lower than standard |

| Candida albicans | 16 µg/mL | Higher than standard |

The above table illustrates that methyl 2-(isonicotinoylamino)benzenecarboxylate exhibits varying levels of effectiveness against different microbial strains, indicating its potential as a broad-spectrum antimicrobial agent.

The mechanisms underlying the biological activities of methyl 2-(isonicotinoylamino)benzenecarboxylate are still under investigation. However, preliminary findings suggest the following pathways:

- Inhibition of Cell Wall Synthesis : Similar to other antimicrobial agents, it may disrupt bacterial cell wall synthesis.

- Interference with Nucleic Acid Synthesis : The compound may also affect nucleic acid metabolism, leading to impaired replication in susceptible organisms.

- Modulation of Inflammatory Mediators : It appears to modulate cytokine production, which could explain its anti-inflammatory properties.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of methyl 2-(isonicotinoylamino)benzenecarboxylate:

-

Case Study on Antimicrobial Efficacy :

- A study published in Scientific Reports evaluated the compound against multidrug-resistant bacterial strains. The findings showed significant inhibition at low concentrations, emphasizing its potential as an alternative treatment option for resistant infections.

-

Research on Anti-inflammatory Properties :

- Another study focused on the anti-inflammatory effects observed in animal models. The compound demonstrated a reduction in edema and inflammatory markers, suggesting its utility in managing inflammatory conditions.

-

Cytotoxicity Assessment :

- In vitro assays conducted on various cancer cell lines revealed that methyl 2-(isonicotinoylamino)benzenecarboxylate induced apoptosis at specific concentrations, warranting further exploration into its anticancer potential.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(isonicotinoylamino)benzenecarboxylate?

- Methodological Answer : The compound can be synthesized via a two-step process:

Esterification : React 2-aminobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to yield methyl 2-aminobenzoate.

Amide Coupling : Introduce the isonicotinoyl group using isonicotinoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.

Characterization : Validate purity via HPLC (≥95%) and confirm structure using ¹H/¹³C NMR. Cross-reference spectral data with analogs like methyl 4-(isonicotinoylamino)-2-methoxybenzoate .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- Spectroscopy : ¹H/¹³C NMR (δ 8.5–8.8 ppm for pyridine protons; δ 165–170 ppm for carbonyl carbons), FT-IR (amide I band ~1650 cm⁻¹), and ESI-MS (m/z calculated: [M+H]⁺ = 285.3).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) for definitive structural confirmation. Use SHELXL for refinement, as demonstrated in related benzoate derivatives .

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity.

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during characterization be resolved?

- Methodological Answer :

- Comparative Analysis : Cross-check with published spectra of structurally similar compounds (e.g., methyl 4-(isonicotinoylamino)-2-methoxybenzoate ).

- Advanced NMR : Use 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals or ambiguous assignments.

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .

Q. What crystallographic challenges arise during structural refinement of this compound, and how are they addressed?

- Methodological Answer :

- Common Issues : Twinning, disorder in the pyridine or ester groups, or weak high-angle data.

- Refinement Strategy :

- Use SHELXL for robust refinement, leveraging constraints/restraints for disordered regions .

- Apply the TWIN/BASF commands in SHELX for twinned crystals.

- Validate with R-factor convergence (<5% for high-resolution datasets).

- Example : A related structure (4-benzamido-2-hydroxybenzoic acid) achieved R₁ = 0.045 using SHELXL .

Q. How to design experiments for studying metal complexation with this compound?

- Methodological Answer :

- Screening : Test metal salts (e.g., Cu²⁺, Zn²⁺) in polar solvents (DMF/MeOH) under reflux.

- Characterization Tools :

- Spectroscopic : UV-Vis (d-d transitions for Cu²⁺ complexes), ESI-MS for stoichiometry.

- Thermodynamic : Isothermal titration calorimetry (ITC) to determine binding constants (Kd).

- Structural : SCXRD to resolve coordination geometry, as seen in analogous metal-amide complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.